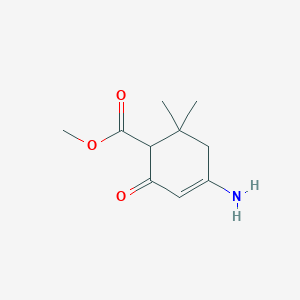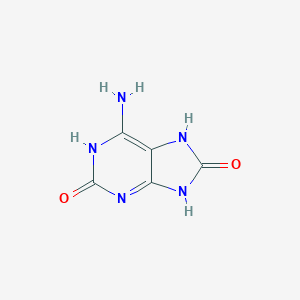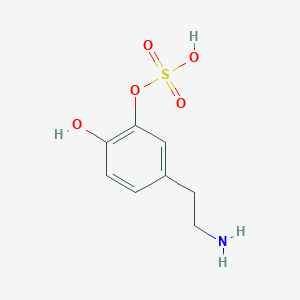![molecular formula C5H10N2O7P2 B126256 [1-Hydroxy-1-phosphono-2-(2,4,5-trideuterioimidazol-1-yl)ethyl]phosphonic acid CAS No. 1134798-26-7](/img/structure/B126256.png)
[1-Hydroxy-1-phosphono-2-(2,4,5-trideuterioimidazol-1-yl)ethyl]phosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[1-Hydroxy-1-phosphono-2-(2,4,5-trideuterioimidazol-1-yl)ethyl]phosphonic acid” (HPTEPA) is a versatile phosphonic acid derivative . It has a molecular formula of C5H10N2O7P2 and a molecular weight of 272.09 g/mol .
Molecular Structure Analysis
The IUPAC name for HPTEPA is [1-hydroxy-2-(1H-imidazol-5-yl)-1-phosphonoethyl]phosphonic acid . The InChI string and the Canonical SMILES are also provided . The exact mass and monoisotopic mass are both 271.99632466 g/mol .Physical And Chemical Properties Analysis
HPTEPA has a molecular weight of 272.09 g/mol . It has a hydrogen bond donor count of 6 and a hydrogen bond acceptor count of 8 . The compound has a rotatable bond count of 4 . The topological polar surface area is 164 Ų . The heavy atom count is 16 .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Bone Disease Treatment
Hydroxy- and amino-phosphonates, such as the compound , are known for their effectiveness in treating bone diseases. They have a high affinity for binding to hydroxyapatite, which is a mineral found in bones . This makes them suitable candidates for the prevention and treatment of osteoporotic diseases.
Agricultural Chemistry: Fertilizer and Pesticide Development
Phosphonates are stable analogs of phosphates and are used in the synthesis of fertilizers and pesticides. Their stability and effectiveness in promoting plant growth and protection make them valuable in agricultural applications .
Biochemical Research: Enzyme Inhibition Studies
In biochemical research, phosphonates serve as non-hydrolyzable phosphate mimics. They are used to study enzyme inhibition, particularly enzymes that utilize phosphates as substrates. This is crucial for understanding metabolic pathways and developing new drugs .
Material Science: Synthesis of Hybrid Materials
Phosphonates are employed as organic precursors for the synthesis of crystalline materials containing metals such as manganese, nickel, or lanthanides. These hybrid materials have potential applications in various fields, including electronics and catalysis .
Nuclear Medicine: Radiopharmaceuticals
Certain phosphonates are used to complex radioisotopes for medical imaging. They can act as pH-sensitive NMR probes, providing valuable information for diagnostic purposes .
Antiviral Research: COVID-19 Treatment
During the COVID-19 pandemic, phosphonates have been highlighted for their potential antiviral properties. They have been studied as part of the efforts to develop treatments against the virus .
Wirkmechanismus
Eigenschaften
IUPAC Name |
[1-hydroxy-1-phosphono-2-(2,4,5-trideuterioimidazol-1-yl)ethyl]phosphonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O7P2/c8-5(15(9,10)11,16(12,13)14)3-7-2-1-6-4-7/h1-2,4,8H,3H2,(H2,9,10,11)(H2,12,13,14)/i1D,2D,4D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRASPMIURGNCCH-KYKRLZBASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CC(O)(P(=O)(O)O)P(=O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(N(C(=N1)[2H])CC(O)(P(=O)(O)O)P(=O)(O)O)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O7P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-Hydroxy-1-phosphono-2-(2,4,5-trideuterioimidazol-1-yl)ethyl]phosphonic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine](/img/structure/B126191.png)






